
14E-octadecenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a type of unsaturated fatty acid, meaning it contains one or more double bonds within its carbon chain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 14E-octadecenoic acid typically involves the use of olefin metathesis reactions. One common method is the cross-metathesis of oleic acid with ethylene in the presence of a ruthenium-based catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through the hydrogenation of vegetable oils, such as soybean or sunflower oil. The process involves the partial hydrogenation of these oils to introduce the desired double bond at the 14th carbon position. This method is cost-effective and scalable for large-scale production .
化学反応の分析
Types of Reactions: 14E-Octadecenoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or hydroxylated derivatives.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions to form esters or amides, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, mild temperatures.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Alcohols or amines, acidic or basic conditions.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Octadecanoic acid.
Substitution: Esters, amides.
科学的研究の応用
14E-Octadecenoic acid has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 14E-octadecenoic acid involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It can also act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation . The molecular targets include enzymes involved in fatty acid metabolism and receptors such as peroxisome proliferator-activated receptors (PPARs) .
類似化合物との比較
Oleic Acid: A monounsaturated fatty acid with a double bond at the 9th carbon position.
Elaidic Acid: The trans isomer of oleic acid, with a double bond at the 9th carbon position.
Lactobacillic Acid: A fatty acid with a cyclopropane ring in its carbon chain.
Comparison: 14E-Octadecenoic acid is unique due to its double bond at the 14th carbon position, which imparts distinct chemical and biological properties. Unlike oleic acid and elaidic acid, which have their double bonds closer to the carboxyl group, this compound’s double bond position affects its reactivity and interaction with biological systems. Lactobacillic acid, with its cyclopropane ring, differs significantly in structure and function from this compound .
特性
分子式 |
C18H34O2 |
|---|---|
分子量 |
282.5 g/mol |
IUPAC名 |
(E)-octadec-14-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-5H,2-3,6-17H2,1H3,(H,19,20)/b5-4+ |
InChIキー |
JQBJOWDLTJOBRO-SNAWJCMRSA-N |
異性体SMILES |
CCC/C=C/CCCCCCCCCCCCC(=O)O |
正規SMILES |
CCCC=CCCCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)

![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13838392.png)
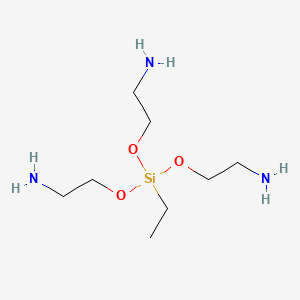
![2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester](/img/structure/B13838402.png)

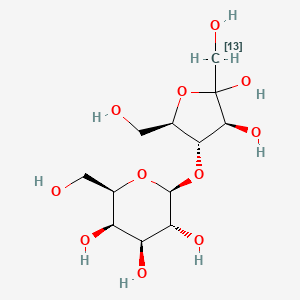
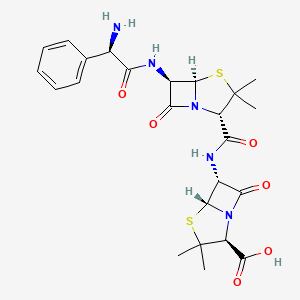
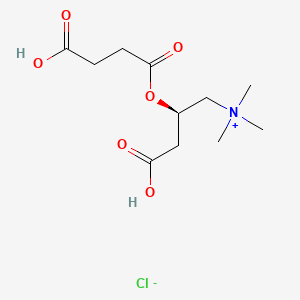
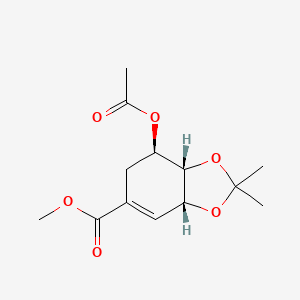
![[(2R,4aR,6R,7R,8S,8aR)-6-[[(5R,5aS,8aR,9R)-9-(3,5-dimethoxy-4-phosphonooxyphenyl)-7-oxo-5a,8,8a,9-tetrahydro-5H-[1]benzofuro[6,5-f][1,3]benzodioxol-5-yl]oxy]-2-methyl-7-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2-(2,3,4,5,6-pentafluorophenoxy)acetate](/img/structure/B13838434.png)
